(4-BROMOPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE
Description
(4-Bromophenyl)[4-(2-fluorophenyl)piperazino]methanone is a piperazine-based methanone derivative featuring a bromophenyl group at the methanone position and a 2-fluorophenyl-substituted piperazine ring.
Properties
IUPAC Name |
(4-bromophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O/c18-14-7-5-13(6-8-14)17(22)21-11-9-20(10-12-21)16-4-2-1-3-15(16)19/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKJNBQIBHAZEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMOPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-BROMOPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
(4-BROMOPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-BROMOPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 4-(3-Chlorophenyl)piperazin-1-ylmethanone (Y030-1351): Molecular Weight: 318.78 g/mol vs. 371.23 g/mol (target compound, calculated). logP/logD: 3.45 (indicating moderate lipophilicity), compared to the brominated analog, which likely has higher lipophilicity due to the bromine atom. Pharmacological Relevance: Chloro and fluoro substituents enhance binding affinity to certain receptors, as seen in related compounds targeting kinases or GPCRs.
- [4-(tert-Butyl)phenyl][4-(2-fluorophenyl)piperazino]methanone: Structural Difference: tert-Butyl group replaces bromophenyl.
Hydroxyphenyl-Substituted Derivatives
Compounds such as (4-(4-Hydroxyphenyl)piperazin-1-yl)(4-bromophenyl)methanone (13) :
- Melting Point: 190–191°C, significantly higher than non-hydroxylated analogs (e.g., 153–154°C for compound 12).
Variations in the Piperazine Ring
Sulfonyl and Carbonyl Modifications
- {4-[(4-Fluorophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone: Sulfonyl Group: Introduces strong electron-withdrawing effects, altering electronic distribution and reactivity. Applications: Sulfonyl-containing analogs are often explored as enzyme inhibitors or antimicrobial agents.
Piperazine Ring Substitutions
- [4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (18) :
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Calculated values. †Estimated based on bromine’s contribution to lipophilicity.
Biological Activity
Overview
(4-BROMOPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure, which includes bromine and fluorine substituents on a piperazine ring. This compound's biological activity is primarily explored in the context of medicinal chemistry, particularly its potential as a therapeutic agent.
- IUPAC Name : (4-bromophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
- Molecular Formula : C17H16BrFN2O
- Molecular Weight : 343.22 g/mol
- CAS Number : [Not provided in search results]
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The piperazine moiety plays a crucial role in modulating neurotransmitter receptor activity, which can lead to various pharmacological effects. The presence of bromine and fluorine atoms may enhance the compound's binding affinity and stability, contributing to its potential efficacy in therapeutic applications.
Inhibitory Effects on Monoamine Oxidase (MAO)
Research has shown that compounds structurally related to this compound exhibit significant inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. For instance, studies have identified derivatives with potent MAO-B inhibitory activity, suggesting that similar mechanisms may be applicable to this compound.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| T6 | 0.013 | 120.8 |
| T3 | 0.039 | 107.4 |
These findings indicate that modifications in the substituents on the phenyl rings can significantly influence the inhibitory potency against MAO-B, with certain substitutions enhancing activity.
Case Studies
- Neurodegenerative Disorders : Compounds similar to this compound have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. The selective inhibition of MAO-B is considered beneficial due to its role in reducing oxidative stress and increasing levels of neuroprotective neurotransmitters.
- Cytotoxicity Assessments : Cytotoxic effects of related compounds have been evaluated using healthy fibroblast cell lines (L929). Results indicated varying degrees of toxicity, with some derivatives showing lower toxicity profiles compared to others, thus highlighting the importance of structural modifications in optimizing therapeutic candidates.
Research Findings
Recent studies have emphasized the significance of functional group positioning on biological activity:
- Bromine Substitution : The position of bromine atoms on the phenyl ring has been shown to affect MAO-B inhibition potency significantly.
- Fluorine Influence : The introduction of fluorine groups has also been linked to enhanced binding properties and selectivity for specific targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
